Cas no 208665-44-5 (2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid)
![2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/208665-44-5x500.png)
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
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- MDL: MFCD23097151
- インチ: 1S/C21H20N2O5/c1-14-18(20(24)25)23-19(28-14)17(12-15-8-4-2-5-9-15)22-21(26)27-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,22,26)(H,24,25)/t17-/m0/s1
- InChIKey: FJKMLGAXBFCUTK-KRWDZBQOSA-N
- ほほえんだ: O1C(C)=C(C(=O)O)N=C1[C@H](CC1C=CC=CC=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 517
- トポロジー分子極性表面積: 102
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB339877-1 g |
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid; 98% |
208665-44-5 | 1g |
€723.50 | 2023-04-26 | ||
abcr | AB339877-1g |
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid, 98%; . |
208665-44-5 | 98% | 1g |
€944.00 | 2025-02-15 |
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid 関連文献
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acidに関する追加情報
Research Brief on 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5)
In recent years, the compound 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5) has garnered significant attention in the field of chemical biology and medicinal chemistry. This oxazole derivative, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. The presence of both a benzyloxycarbonyl (Cbz) protecting group and a phenylalanine-like moiety makes it a versatile intermediate for the synthesis of peptide-based therapeutics and enzyme inhibitors.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves the yield and purity of 208665-44-5, addressing previous challenges related to stereochemical control and side reactions. The study employed advanced techniques such as asymmetric catalysis and high-performance liquid chromatography (HPLC) to achieve enantiomerically pure product, which is critical for its biological activity.
The biological evaluation of 208665-44-5 has revealed promising inhibitory activity against specific proteases involved in inflammatory pathways. In vitro assays demonstrated its ability to selectively target cathepsin B, a lysosomal cysteine protease implicated in various pathological conditions, including cancer and neurodegenerative diseases. The compound's oxazole ring was found to interact with the enzyme's active site, while the Cbz-protected amino acid moiety contributed to its binding affinity and specificity.
Further investigations into the structure-activity relationship (SAR) of 208665-44-5 have identified key modifications that enhance its potency and pharmacokinetic profile. For instance, substituting the methyl group on the oxazole ring with bulkier alkyl chains improved metabolic stability without compromising inhibitory activity. These findings, published in a 2024 Bioorganic & Medicinal Chemistry Letters article, underscore the compound's potential as a lead candidate for developing next-generation protease inhibitors.
In addition to its therapeutic applications, 208665-44-5 has been utilized as a building block in the synthesis of complex peptidomimetics. Researchers have leveraged its chiral center and functional groups to construct macrocyclic compounds with enhanced bioavailability and target selectivity. A recent study in Chemical Communications highlighted its role in the development of cyclic peptides that mimic natural ligands for G-protein-coupled receptors (GPCRs), opening new avenues for drug design.
Despite these advancements, challenges remain in scaling up the production of 208665-44-5 and optimizing its drug-like properties. Current research efforts are directed toward addressing issues such as solubility and in vivo stability, with promising results from formulation studies using nanoparticle-based delivery systems. Collaborative projects between academic institutions and pharmaceutical companies aim to translate these findings into clinical applications within the next five years.
In conclusion, 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 208665-44-5) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in protease inhibition and peptidomimetic design. Ongoing research continues to uncover its multifaceted applications, positioning it as a key player in the development of innovative therapeutics for complex diseases.
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